Poricoic acid B
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Overview
Description
Poricoic acid B is a triterpenoid compound isolated from the medicinal fungus Poria cocos. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects .
Preparation Methods
Poricoic acid B can be extracted from the epidermis of Poria cocos using high-speed countercurrent chromatography (HSCCC). The process involves using a two-phase solvent system composed of hexane, ethyl acetate, methanol, and water (3:6:4:2, V/V). The total triterpenoids are first extracted with an n-butanol/water solvent system. The HSCCC separation is conducted under clockwise rotation at a speed of 800 r/min and a flow rate of 3 mL/min. The collected fractions are then analyzed for purity using high-performance liquid chromatography (HPLC), and the pure fractions are identified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
Poricoic acid B undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying triterpenoid chemistry and developing new synthetic methodologies.
Biology: Poricoic acid B exhibits significant anti-inflammatory activity by inhibiting the generation of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells.
Medicine: This compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines, including lung cancer cells and human promyeloid leukemia cells.
Mechanism of Action
Poricoic acid B exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Poricoic acid B is structurally similar to other triterpenoid compounds such as poricoic acid A and poricoic acid C. it exhibits unique biological activities that distinguish it from these compounds:
Poricoic acid A: Primarily reduces renal fibrosis by regulating Wnt/β-catenin and AMP-activated protein kinase (AMPK) signaling pathways.
Poricoic acid C: Also involved in reducing renal fibrosis and exhibits anti-inflammatory properties.
These similarities and differences highlight the unique potential of this compound in various scientific and medical applications.
Properties
Molecular Formula |
C30H44O5 |
---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C30H44O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,12-13,20-21,24,26,31H,3,8,10-11,14-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20-,21+,24-,26+,28+,29-,30+/m1/s1 |
InChI Key |
NXAZWYWJZDFISF-KXGBKNTBSA-N |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C |
Origin of Product |
United States |
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